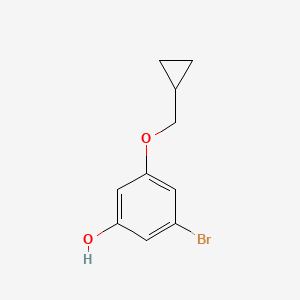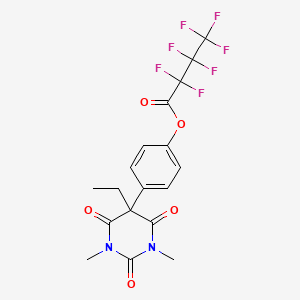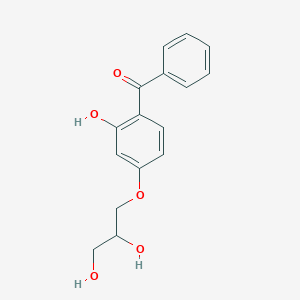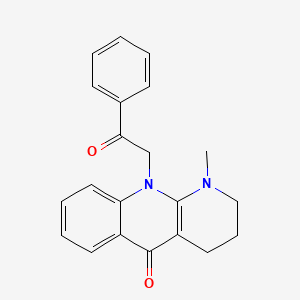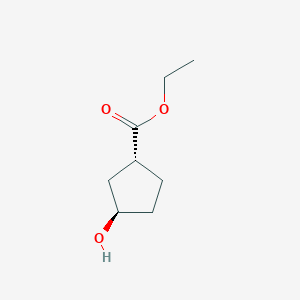
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of 3-hydroxycyclopentanecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate typically involves the esterification of (1R,3R)-3-hydroxycyclopentanecarboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: (1R,3R)-ethyl 3-oxocyclopentanecarboxylate.
Reduction: (1R,3R)-ethyl 3-hydroxycyclopentanol.
Substitution: (1R,3R)-ethyl 3-chlorocyclopentanecarboxylate.
Scientific Research Applications
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-hydroxycyclopentanecarboxylic acid: The parent acid of the ester.
(1R,3R)-3-hydroxycyclopentanecarboxylic acid methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
(1R,3R)-ethyl 3-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PEOQPQHZHDFVIL-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](C1)O |
Canonical SMILES |
CCOC(=O)C1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
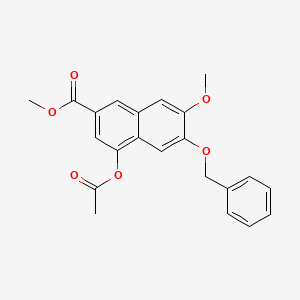


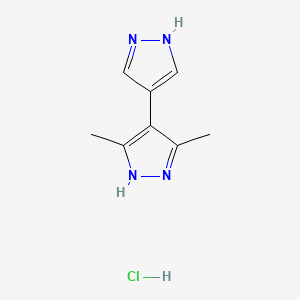
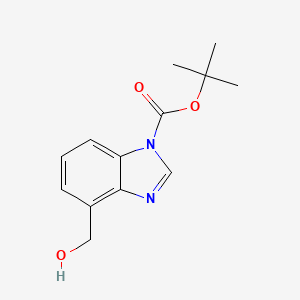
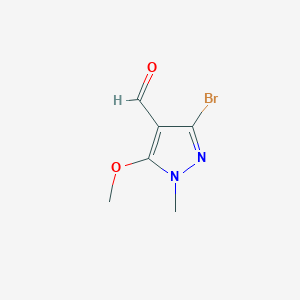
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)

